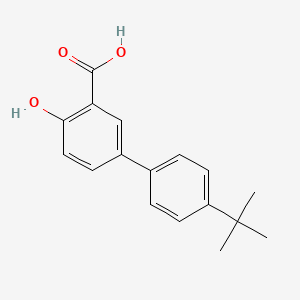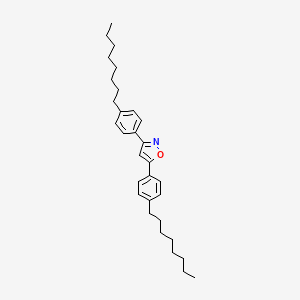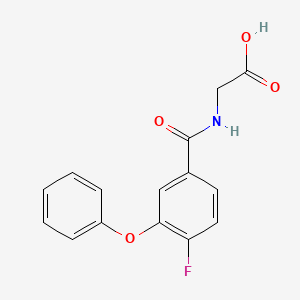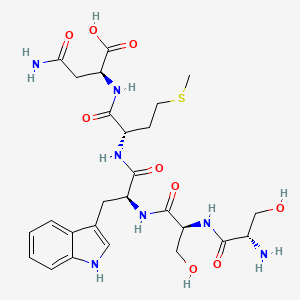stannane CAS No. 663957-11-7](/img/structure/B12542085.png)
[3-(Benzyloxy)phenyl](trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)phenylstannane: is an organotin compound that features a benzyloxy group attached to a phenyl ring, which is further bonded to a trimethylstannane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)phenylstannane typically involves the reaction of 3-(benzyloxy)phenylmagnesium bromide with trimethyltin chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 3-(Benzyloxy)phenylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(Benzyloxy)phenylstannane can undergo oxidation reactions, particularly at the benzyloxy group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions, where the trimethylstannane group can be replaced by other functional groups. This is often achieved using reagents like halogens or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., bromine) or organolithium reagents in anhydrous solvents.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of new organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 3-(Benzyloxy)phenylstannane can be used as a catalyst or a catalyst precursor in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the area of organotin-based drugs.
Biological Studies: It can be used in studies to understand the interaction of organotin compounds with biological systems.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Electronics: It may find applications in the production of electronic components due to its conductive properties.
Wirkmechanismus
The mechanism by which 3-(Benzyloxy)phenylstannane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannane group can act as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new bonds and the modification of existing structures. The benzyloxy group can also undergo reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Phenyltrimethylstannane: Similar in structure but lacks the benzyloxy group.
Benzyloxyphenylsilane: Contains a silicon atom instead of tin.
Trimethylphenylsilane: Similar structure but with a silicon atom and no benzyloxy group.
Uniqueness:
Reactivity: The presence of both the benzyloxy group and the trimethylstannane moiety gives 3-(Benzyloxy)phenylstannane unique reactivity compared to its analogs.
Applications: Its dual functionality makes it versatile in various applications, from catalysis to materials science.
This comprehensive overview highlights the significance of 3-(Benzyloxy)phenylstannane in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Eigenschaften
CAS-Nummer |
663957-11-7 |
|---|---|
Molekularformel |
C16H20OSn |
Molekulargewicht |
347.0 g/mol |
IUPAC-Name |
trimethyl-(3-phenylmethoxyphenyl)stannane |
InChI |
InChI=1S/C13H11O.3CH3.Sn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;;;/h1-5,7-10H,11H2;3*1H3; |
InChI-Schlüssel |
XXDNQAJVEVCMAB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CC=CC(=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)
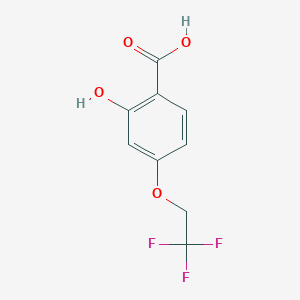
![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)

![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)
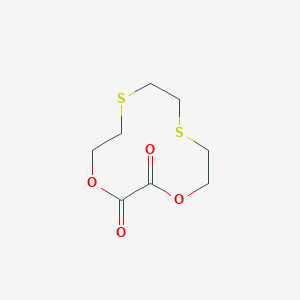
![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)
